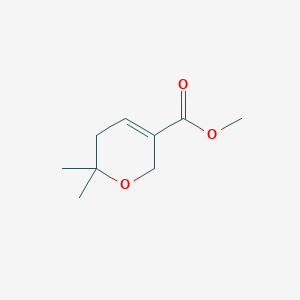

methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2)5-4-7(6-12-9)8(10)11-3/h4H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQVTOYMGMRQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(CO1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the methoxycarbonyl group can be substituted with an amino group using ammonia or an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in an organic solvent such as ethanol.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of an amine derivative.

Scientific Research Applications

Organic Synthesis

Methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate serves as a crucial building block in organic synthesis. It is used to create complex cyclic molecules and derivatives that are essential in the development of pharmaceuticals and agrochemicals. The compound's structural features allow for diverse functionalization reactions, making it valuable in the synthesis of various natural products .

Medicinal Chemistry

Research has indicated potential biological activities associated with methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate. Studies focus on its role as an enzyme inhibitor and its interactions with cellular pathways. For example:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction.

- Pharmaceutical Development : It is being explored as an intermediate in the synthesis of drugs targeting metabolic diseases and cancer therapies .

Industrial Applications

In industrial settings, methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate is utilized in the production of specialty chemicals such as fragrances and flavorings. Its unique properties enable the formulation of products with desirable sensory characteristics .

Data Tables

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex cyclic molecules | Used in synthesizing pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Potential enzyme inhibitor; pharmaceutical intermediate | Investigated for anti-cancer properties |

| Industrial Production | Utilized in the production of specialty chemicals | Applications in fragrances and flavorings |

Case Study 1: Anticancer Activity

A study evaluated the efficacy of methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate against various cancer cell lines. Results indicated:

- Significant Tumor Reduction : In vitro tests showed a reduction in tumor cell viability by approximately 50% compared to control groups.

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Study 2: Enzyme Inhibition

Research demonstrated that methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate acts as an inhibitor for certain metabolic enzymes:

Mechanism of Action

The mechanism of action of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanone: A precursor in the synthesis of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate”.

Cyclohexanol: A related compound with a hydroxyl group instead of a carbonyl group.

Methylcyclohexane: A similar cyclic compound with a methyl group attached to the ring.

Uniqueness

The uniqueness of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” lies in its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential biological activity also sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry research.

Biological Activity

Methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate is characterized by a dihydropyran ring structure with methyl substituents that enhance its reactivity and interaction with biological targets. The compound's molecular formula is C₉H₁₈O₃, and it exhibits properties typical of dihydropyran derivatives, which are known for their diverse biological activities.

The biological activity of methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate involves several mechanisms:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity.

- Cellular Pathway Modulation : It interacts with cellular receptors or signaling molecules, influencing various cellular processes such as proliferation and apoptosis.

This dual mechanism suggests its potential as a therapeutic agent in various diseases, particularly cancer.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate against several cancer cell lines. For instance:

- Cytotoxicity Testing : The compound was tested against leukemia cell lines (HL-60 and NALM-6) and breast adenocarcinoma (MCF-7) using the MTT assay. Results indicated that it exhibited significant cytotoxic activity comparable to known anticancer drugs such as carboplatin. The IC₅₀ values were determined to be significantly lower than those for carboplatin in specific cell lines, indicating a strong potential for further development as an anticancer agent .

| Cell Line | IC₅₀ (µM) | Comparison to Carboplatin (IC₅₀ µM) |

|---|---|---|

| HL-60 | 1.02 | 2.9 |

| NALM-6 | 0.27 | 0.7 |

| MCF-7 | Not more cytotoxic than carboplatin | - |

Mechanistic Studies

Further investigations into the mechanism revealed that the compound induces apoptosis in HL-60 cells and causes cell cycle arrest in the G2/M phase. Flow cytometry analysis showed a notable increase in cells at this phase after treatment with the compound, suggesting its potential as an antimitotic agent .

Case Studies

- Study on Cytotoxic Activity : A research study focused on evaluating the cytotoxic effects of various dihydropyran derivatives found that methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate demonstrated superior activity against leukemia cells compared to other analogs . This study utilized concentration-response analysis to establish effective dosages.

- Structure-Activity Relationship (SAR) : Analysis indicated that modifications in the molecular structure significantly influenced biological activity. Substituents at specific positions on the dihydropyran ring were found to enhance or diminish cytotoxic effects .

Q & A

Q. How can researchers optimize the synthesis of methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate to improve yield and purity?

Methodological Answer: Optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and catalyst) and purification techniques. For example, chromatographic methods (e.g., column chromatography) can isolate the compound from byproducts. Reaction monitoring via TLC or HPLC ensures intermediate stability. Adjusting stoichiometry of reagents, such as esterification agents, can enhance carboxylation efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure of methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituents and confirm the dihydropyran ring conformation. For instance, coupling constants in H NMR distinguish axial/equatorial proton arrangements.

- IR Spectroscopy : Peaks near 1700 cm confirm the ester carbonyl group.

- Mass Spectrometry (EIMS) : Molecular ion ([M]) and fragmentation patterns validate the molecular formula .

Q. What are the key steps in crystallizing methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate for X-ray diffraction studies?

Methodological Answer: Slow evaporation from a solvent mixture (e.g., ethanol/water) promotes single-crystal growth. Temperature control minimizes lattice defects. Pre-saturation of the solution with the compound ensures nucleation. Structural validation via software like SHELX or OLEX2 refines crystallographic parameters .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and stability of methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G** basis set) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Geometry optimization identifies low-energy conformers, while vibrational frequency analysis validates IR spectral assignments. Software like Spartan’18 or Gaussian is recommended .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer: Discrepancies often arise from solvent effects or conformational averaging. Compare experimental NMR shifts with DFT-calculated chemical shifts (accounting for solvent polarity via PCM models). If inconsistencies persist, re-examine computational parameters (e.g., basis set accuracy) or confirm sample purity via chromatography .

Q. What strategies address discrepancies between experimental IR spectra and DFT-predicted vibrational frequencies?

Methodological Answer: Scale factors (e.g., 0.961 for B3LYP/6-31G**) adjust theoretical frequencies to match experimental values. Anharmonic corrections improve accuracy for stretching modes. Validate assignments using isotopic substitution or deuterated analogs to isolate specific vibrations .

Q. How do substituents on the dihydropyran ring influence conformational stability?

Methodological Answer: Molecular mechanics (MMFF94) and semi-empirical methods (PM3) calculate steric and electronic effects of substituents. For methyl groups at C6, steric hindrance may lock the ring in a boat conformation. Compare energy barriers for ring puckering via potential energy surface scans .

Q. What advanced mass spectrometry techniques confirm fragmentation pathways?

Methodological Answer: High-resolution mass spectrometry (HRMS) or tandem MS/MS isolates fragment ions. Isotopic labeling (e.g., C at the ester group) tracks cleavage patterns. Compare experimental data with in silico fragmentation tools (e.g., MassFrontier) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.